molecular formula C23H16BrNO3S B345656 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate CAS No. 329777-85-7

4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate

Cat. No.: B345656
CAS No.: 329777-85-7
M. Wt: 466.3g/mol
InChI Key: VILNRDNECMWOJP-UHFFFAOYSA-N
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Description

“4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate” is a chemical compound with a complex structure . It is also known as "4-[(Z)-[(naphthalen-1-yl)methylidene]amino]phenyl 4-bromobenzene-1-sulfonate" .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups . The molecular formula is C23H16BrNO3S, and it has an average mass of 322.402 Da and a monoisotopic mass of 322.147003 Da .

Scientific Research Applications

Synthetic Applications and Antibacterial Potential

Research has shown that compounds derived from naphthalene and benzenesulfonamide frameworks exhibit significant antibacterial properties. For instance, derivatives synthesized from naphthalen-1-amine with benzenesulfonyl chloride demonstrated potent antibacterial activity against various bacterial strains. These compounds, structured through specific synthetic pathways, were structurally elucidated and identified as promising antibacterial agents with moderate to weak enzyme inhibitory capabilities (Abbasi et al., 2015).

Anticancer Activity

Another significant application involves the synthesis of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which demonstrated potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer) cells. These compounds showed remarkable cytotoxic activity, suggesting their potential as potent agents against several cancer types. The mechanism of action includes apoptosis induction and cell cycle arrest, highlighting their therapeutic promise in cancer treatment (Ravichandiran et al., 2019).

Fluorescent Amino Acid Derivatives

The synthesis of fluorescent amino acid derivatives, such as 4-Ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, from naphthoyl-glycine, opens up applications in biochemical and medical research. These compounds offer potential utility in cellular compartment monitoring due to their pH-sensitive emission properties, which could be advantageous for studying cellular processes and diagnostics (Kóczán et al., 2001).

Iron(III) Recognition

Azo compounds, including derivatives of 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate, have been studied for their potential in Fe3+ recognition in acidic solutions. These compounds interact specifically with Fe3+, altering the absorption and emission spectra significantly, suggesting their application in sensor technologies for metal ion detection (Cheng et al., 2008).

Properties

IUPAC Name

[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3S/c24-19-8-14-22(15-9-19)29(26,27)28-21-12-10-20(11-13-21)25-16-18-6-3-5-17-4-1-2-7-23(17)18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILNRDNECMWOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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